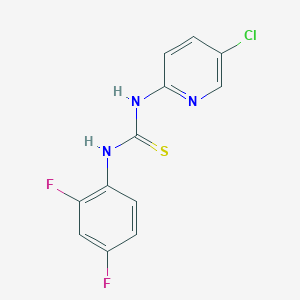![molecular formula C18H14FN3OS B5788915 N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide](/img/structure/B5788915.png)
N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide, also known as PTC-209, is a small molecule inhibitor that has shown potential as an anti-cancer agent. This compound has been studied extensively for its ability to inhibit the activity of BMI1, a protein that plays a critical role in the self-renewal of cancer stem cells.
Mécanisme D'action
N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide inhibits the activity of BMI1 by binding to its WD repeat domain. BMI1 is a member of the polycomb group (PcG) proteins, which play a critical role in the epigenetic regulation of gene expression. BMI1 is overexpressed in many types of cancer and is associated with poor prognosis and resistance to therapy. By inhibiting BMI1, this compound reduces the self-renewal capacity of cancer stem cells and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on the self-renewal capacity of cancer stem cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. This compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide is its specificity for BMI1, which makes it a promising candidate for targeted therapy. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. Another limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
For research on N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide include the development of more potent and selective BMI1 inhibitors, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in combination with other therapies. Other potential applications of this compound include the treatment of other diseases that involve dysregulated self-renewal, such as neurodegenerative disorders and fibrosis.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide involves several steps, starting with the reaction of 2-fluoroaniline with 2-chloro-4-nitrobenzoic acid to form 2-fluoro-N-(2-nitrophenyl)benzamide. This compound is then reacted with potassium thioacetate to form 2-fluoro-N-(2-thioacetylphenyl)benzamide. Finally, the compound is reacted with 2-pyrimidinylmethylamine to form this compound.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-[(2-pyrimidinylthio)methyl]benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of BMI1, a protein that plays a critical role in the self-renewal of cancer stem cells. By inhibiting BMI1, this compound has been shown to reduce the self-renewal capacity of cancer stem cells and induce apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-(pyrimidin-2-ylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c19-15-4-1-2-5-16(15)22-17(23)14-8-6-13(7-9-14)12-24-18-20-10-3-11-21-18/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAKTQYHPQWKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5788834.png)
![N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5788847.png)
![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5788860.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5788880.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5788893.png)

![2-[3-(dimethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5788906.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5788913.png)

![N-(2-furylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5788927.png)
